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Mechanism of Action and Rationale

Fimepinostat's design is based on the convergence of the PI3K/AKT/mTOR and HDAC pathways in

driving cancer cell proliferation, survival, and resistance [1].

Dual Targeting Rationale: Simultaneous inhibition creates a synergistic anti-tumor effect and helps

overcome compensatory mechanisms that can lead to resistance with single-target agents [2] [1].
Suppression of Oncogenic Proteins: A key outcome of this dual inhibition is the potent suppression

of the MYC oncogene. PI3K inhibition promotes MYC protein degradation, while HDAC inhibition
represses MYC transcription. This dual attack is particularly effective in MYC-driven cancers, such as

some lymphomas [3] [1].
Impact on Signaling Pathways: Treatment with fimepinostat leads to reduced phosphorylation of

AKT and its downstream target p70S6K, confirming the effective blockade of the PI3K/AKT/mTOR
signaling axis in cancer cells [2].

The following diagram illustrates the mechanism of action of Fimepinostat and its functional consequences

in cancer cells.
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Inhibition of Key Pathways

Functional Consequences
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Key Experimental Models and Protocols

The following tables summarize the experimental methodologies used to evaluate Fimepinostat's efficacy

across different research areas.

Table 2: Key In Vitro & Ex Vivo Experimental Models
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Study Focus Cell Models Used Key Assays and Readouts

| HIV-1 Latency Reversal [4] | J-lat Tat-GFP (A1 clone), ACH-2 cell lines; primary CD4+ T cells from

ART-treated donors. | Flow Cytometry: GFP expression (J-lat). ELISA: HIV-1 p24 gag (ACH-2). Droplet

Digital PCR: Cell-associated unspliced HIV-1 RNA (primary cells). T cell phenotyping: CD69 (activation),

Ki67 (proliferation). | | Solid Tumors (e.g., Glioblastoma, HCC, NSCLC) [5] [2] [6] | Cell lines: U87,

T98G, A172 (GBM); HuH-7, BEL-7402 (HCC); A549, H1299 (NSCLC). Primary cells: Glioblastoma

Microvascular Endothelial Cells (GMECs), primary HCC cells. | Viability/Proliferation: CCK-8, BrdU

incorporation. Apoptosis: Annexin V/7-AAD staining + Flow Cytometry; Caspase-3/7 activity. Protein

Analysis: Western Blot (p-AKT, c-MYC, Bcl-2). Angiogenesis: GMEC capillary network formation on

Matrigel. | | Synergy Studies [6] | Glioblastoma cell lines (U251, U373, etc.) treated with Fimepinostat +

Temozolomide. | Combination Index (CI): Calculated using CompuSyn software. CI < 1 indicates synergy.

|

Table 3: Key In Vivo Experimental Models

Disease Model Model Details Treatment & Evaluation

| Glioblastoma Xenograft [6] | Animals: Female athymic nude mice. Engraftment: Subcutaneous injection

of U87 cells. Group Size: n=8 per group. | Dosing: Fimepinostat (10 mg/kg, oral gavage, daily);

Temozolomide (5 mg/kg). Duration: 21 days. Endpoints: Tumor volume (caliper measurements), survival

analysis. | | Hepatocarcinoma (HCC) [5] [7] | Animals: Tumor-bearing mouse model (details not fully

specified in snippets). Engraftment: Information from full text required. | Dosing & Evaluation:

Fimepinostat suppressed HCC cells in vivo (specific dosing and metrics from full text). |

Clinical Development and Regulatory Status

Fimepinostat has been investigated primarily in hematological malignancies and has received significant

regulatory designations, though its development appears to have been deprioritized recently.

Key Regulatory Designations: The U.S. FDA granted Orphan Drug Designation for DLBCL in
2015 and Fast Track Designation in 2018 for adult patients with relapsed or refractory DLBCL after
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two or more lines of therapy [3] [1].

Clinical Trial Outcomes: A Phase 1 trial established the recommended Phase 2 dose and showed
objective responses in patients with relapsed/refractory DLBCL [3]. However, a Phase 1 combination

study with venetoclax was discontinued in 2020 due to lack of efficacy, and a Phase 2 trial in thyroid
cancer was terminated [1].

Current Status: While some trials (e.g., in pediatric CNS cancers) were listed as ongoing but not
recruiting, recent corporate updates from Curis suggest Fimepinostat is no longer a primary focus of

development [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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